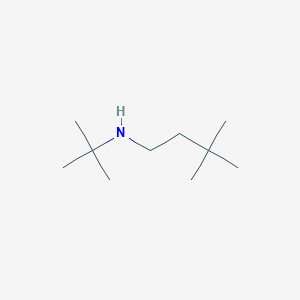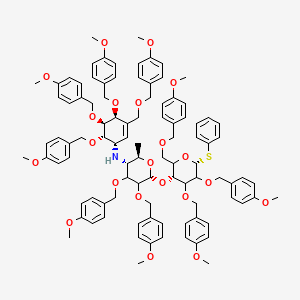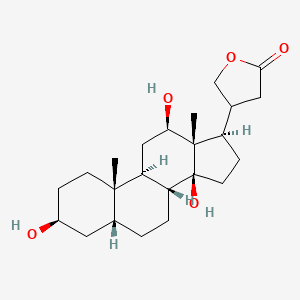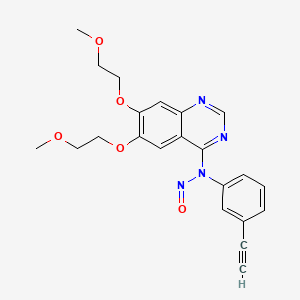
N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)nitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)nitrous amide is a complex organic compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)nitrous amide involves multiple steps, starting with the preparation of the quinazoline core. The initial step typically involves the reaction of 3,4-dihydroxybenzaldehyde with a bromo derivative of ethyl methyl ether to form 3,4-bis(2-methoxyethoxy)benzaldehyde[_{{{CITATION{{{1{WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy ...](https://patents.google.com/patent/WO2007138613A2/en). This intermediate is then converted to 3,4-bis(2-methoxyethoxy)benzonitrile through a series of reactions, including nitration and reduction[{{{CITATION{{{_1{WO2007138613A2 - A process for synthesis of 6,7-bis-(2-methoxyethoxy ....
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization, are employed to obtain highly pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions are common, often involving reagents like piperazine.
Major Products Formed: The major products formed from these reactions include various derivatives of the quinazoline core, which can be further modified for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)nitrous amide is used to study cellular processes and molecular interactions. It can act as a probe to investigate enzyme activities and binding affinities.
Medicine: In the medical field, this compound has potential applications in drug development. Its structural features make it suitable for designing new therapeutic agents, particularly in the treatment of cancer and other diseases.
Industry: In industry, this compound is used in the production of various chemicals and materials. Its unique properties are exploited to create specialized products with specific functionalities.
Wirkmechanismus
The mechanism by which N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)nitrous amide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Erlotinib hydrochloride
Gefitinib
Lapatinib
Uniqueness: N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)nitrous amide stands out due to its unique structural features and reactivity. While similar compounds like erlotinib and gefitinib are also used in cancer treatment, the specific modifications in this compound provide distinct advantages in terms of stability, efficacy, and specificity.
Eigenschaften
Molekularformel |
C22H22N4O5 |
|---|---|
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
N-[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]-N-(3-ethynylphenyl)nitrous amide |
InChI |
InChI=1S/C22H22N4O5/c1-4-16-6-5-7-17(12-16)26(25-27)22-18-13-20(30-10-8-28-2)21(31-11-9-29-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3 |
InChI-Schlüssel |
OCLNAPXJKMDMRP-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)N(C3=CC=CC(=C3)C#C)N=O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)
![6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354906.png)
![2-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B15354914.png)
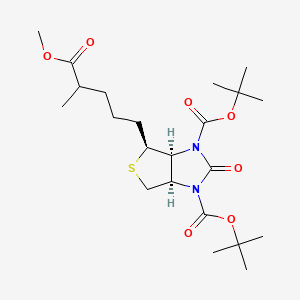
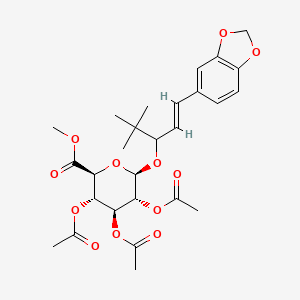
![3-[(3-Chlorophenyl)methyl]-1-(1-ethylpyrazol-4-yl)pyridazin-4-one](/img/structure/B15354923.png)

